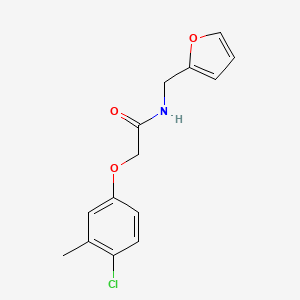

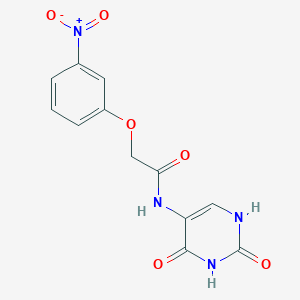

![molecular formula C16H12F3NO2 B5543340 3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide” is a chemical compound with the molecular formula C16H12F3NO2 . It is a synthetic intermediate used in various applications .

Molecular Structure Analysis

The molecular structure of “3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide” consists of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acrylamide group . The trifluoromethoxy group is an electron-withdrawing group, which can influence the chemical properties of the compound .Aplicaciones Científicas De Investigación

Metal-Free Synthesis of Arylquinolinones

Research has shown that acrylamide derivatives can be utilized in the metal-free synthesis of 3-arylquinolin-2-one derivatives through a process involving oxidative annulation followed by aryl migration. This method demonstrates high regioselectivity in disubstituted acrylamides and contributes to the understanding of reaction mechanisms in organic synthesis (Le‐Ping Liu et al., 2016).

Solubility Studies for Polymer Synthesis

Studies on the solubility of acrylamide derivatives, such as N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, in various solvent mixtures provide essential data for industrial product and process design. This research is crucial for understanding the solid-liquid equilibrium necessary for efficient polymerization reactions (Xinding Yao et al., 2010).

Corrosion Inhibition

Acrylamide derivatives have been explored for their effectiveness as corrosion inhibitors, particularly in protecting metals like copper in acidic environments. This application is significant in industries where metal longevity and durability are critical (Ahmed Abu-Rayyan et al., 2022).

Controlled Polymerization

The controlled radical polymerization of acrylamide derivatives containing amino acid moieties has been achieved through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process allows for the synthesis of polymers with specific molecular weights and properties, useful in biomedical applications (H. Mori et al., 2005).

Environmental and Safety Aspects

Understanding the chemistry, biochemistry, and safety of acrylamide is crucial for mitigating its potential environmental and health impacts. Comprehensive reviews on acrylamide provide insights into its sources, exposure risks, and mechanisms of toxicity, contributing to safer industrial and food processing practices (M. Friedman, 2003).

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2/c17-16(18,19)22-14-9-7-13(8-10-14)20-15(21)11-6-12-4-2-1-3-5-12/h1-11H,(H,20,21)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCNDECIMXFCCG-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)

![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5543310.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)

![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)